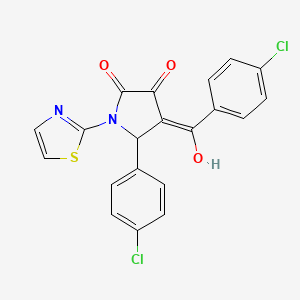![molecular formula C12H15N3O2 B2843346 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile CAS No. 945299-76-3](/img/structure/B2843346.png)
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Amination: Substitution of a nitro group with an amine group.
Alkylation: Introduction of the 3-methylbutyl group to the amine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chemical synthesis using similar steps as in laboratory synthesis, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products
Reduction: The major product is 2-[(3-Methylbutyl)amino]-5-aminobenzonitrile.
Substitution: Depending on the substituent, various alkylated derivatives can be formed.
Scientific Research Applications
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbutyl)amino]-4-nitrobenzonitrile
- 2-[(3-Methylbutyl)amino]-6-nitrobenzonitrile
- 2-[(3-Methylbutyl)amino]-5-nitrobenzamide
Uniqueness
2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both the nitro and amino groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-(3-methylbutylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)5-6-14-12-4-3-11(15(16)17)7-10(12)8-13/h3-4,7,9,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOLPRKJMUFHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

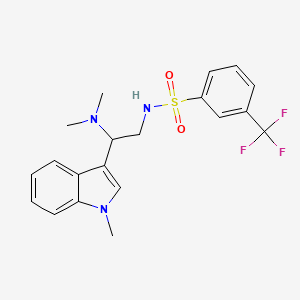
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
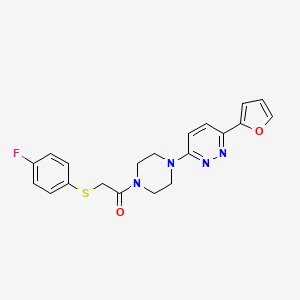
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)
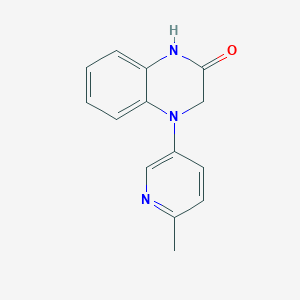
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)
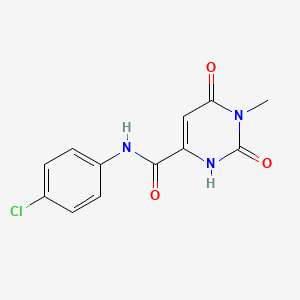
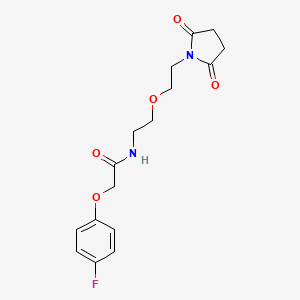
![[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol](/img/structure/B2843283.png)
